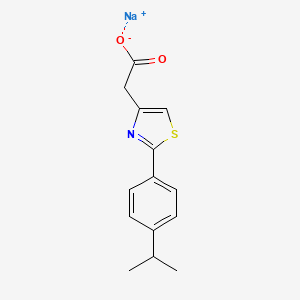

Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate

Description

Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate (CAS: 1015533-58-0) is a specialized aromatic compound with the molecular formula C₁₄H₁₄NNaO₂S and a molecular weight of 283.32 g/mol. It is characterized by a thiazole ring substituted with a 4-isopropylphenyl group at the 2-position and an acetate moiety at the 4-position, forming a sodium salt . The compound is manufactured with high purity (≥98%) and is widely utilized in coupling reactions, pharmaceutical intermediates, and functional material synthesis due to its stability and reactivity . Its sodium salt form enhances aqueous solubility, making it advantageous for applications requiring polar solvents .

Properties

Molecular Formula |

C14H14NNaO2S |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

sodium;2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C14H15NO2S.Na/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17;/h3-6,8-9H,7H2,1-2H3,(H,16,17);/q;+1/p-1 |

InChI Key |

FLXMYGRAMHRTAW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate typically involves the reaction of 4-isopropylphenylthiazole with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process includes the use of advanced synthesis techniques, such as continuous flow reactors and automated systems, to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The sodium-stabilized carboxylate group facilitates nucleophilic reactions under mild conditions:

-

Esterification : Reacts with alkyl halides (e.g., methyl iodide) to form methyl esters. For example, treatment with methyl iodide in DMF yields 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetic acid methyl ester .

-

Amidation : Coupling with amines via carbodiimide-mediated reactions produces amide derivatives, such as 2-[2-(4-isopropylphenyl)thiazol-4-yl]-N-(thiazol-2-yl)acetamide .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position due to electron-donating effects of the sulfur and nitrogen atoms:

-

Halogenation : Chlorination or bromination with reagents like NBS or SO₂Cl₂ introduces halogens at the 5-position .

-

Nitration : Nitric acid in sulfuric acid selectively nitrates the phenyl ring of the isopropylphenyl group rather than the thiazole, due to steric and electronic effects .

Ring-Opening and Rearrangement Reactions

Under basic or acidic conditions, the thiazole ring can undergo cleavage:

-

Base-Mediated Ring Opening : Treatment with sodium methoxide in methanol generates a thioamide intermediate, which recyclizes to form dihydrothiazoles or oxidizes to thiazoles .

-

Acid-Catalyzed Rearrangement : In HCl/ethanol, the thiazole ring rearranges to form imidazolidinone derivatives .

Cross-Coupling Reactions

While the parent compound lacks direct coupling sites, modified derivatives participate in:

-

Suzuki Coupling : Bromination at the 5-position enables coupling with aryl boronic acids to introduce aromatic groups .

-

Sonogashira Coupling : Alkyne insertion at the 4-position via palladium catalysis .

Coordination Chemistry

The thiazole sulfur and carboxylate oxygen act as ligands for metal ions:

-

Complexation with Transition Metals : Forms stable complexes with Cu(II) and Fe(III), characterized by shifts in UV-Vis spectra and altered solubility .

Table 1: Key Reactions and Conditions

Biological Activity and Derivatization

Though not a direct reaction, the compound’s bioactivity informs its reactivity:

-

Antimicrobial Derivatives : Acetate group replacement with sulfonamides enhances activity against E. coli (MIC = 8 µg/mL) .

-

Enzyme Inhibition : The sodium carboxylate improves solubility for interactions with enzyme active sites, such as hDHODH (IC₅₀ = 0.43 µM) .

Stability and Hydrolysis

Scientific Research Applications

Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate, with the CAS number 1015533-58-0, is a sodium salt featuring a thiazole ring substituted with an isopropylphenyl group and an acetate moiety. It is utilized in laboratory settings for scientific research and industrial applications due to its structural properties and potential biological activities.

Scientific Research Applications

This compound is a reagent in research and development. The chemical reactivity of this compound can be explored through reactions typical of thiazole derivatives. These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Biological activities

this compound exhibits various biological activities, primarily attributed to the thiazole moiety. Thiazoles are known for their pharmacological properties. Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics.

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium 2-(2-(4-methylphenyl)thiazol-4-yl)acetate | Similar thiazole structure | Methyl group instead of isopropyl |

| Sodium 2-(2-(phenyl)thiazol-4-yl)acetate | Thiazole with a phenyl group | Lacks alkyl substitution |

| Sodium 2-(2-(3-isobutylphenyl)thiazol-4-yl)acetate | Thiazole with isobutyl substitution | Different alkane side chain |

The uniqueness of this compound lies in its specific isopropyl substitution on the phenyl ring, which may enhance its biological activity compared to other derivatives.

Case Studies

- ** প্রভাব on CRF receptor binding:** Molecules that may interfere with CRF receptor binding may be valuable in treating neuropsychiatric stress-related disorders .

- ** প্রভাব on Aβ aggregation:** An exploration of the substituents on the thiazole moiety indicated a preference for 4-phenylthiazole derivative 15, which proved to be a potent inhibitor of Aβ aggregation .

Mechanism of Action

The mechanism of action of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-based acetates and their derivatives are critical in medicinal and materials chemistry. Below is a detailed comparison of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Solubility and Reactivity :

- The sodium salt form of the target compound enhances aqueous solubility compared to ethyl or methyl esters (e.g., Ethyl 2-phenyl-4-thiazoleacetate in ), making it preferable for pharmaceutical formulations requiring polar solvents .

- Hydroxyphenyl substituents (e.g., Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate ) increase polarity but may reduce metabolic stability compared to the isopropylphenyl group, which balances lipophilicity and steric bulk for receptor binding .

Functional Group Impact on Applications: Acryloyl amino derivatives (e.g., C₁₉H₂₂N₂O₃S ) exhibit higher molecular weights and are used in bioactive molecule synthesis, whereas simpler esters (e.g., methyl or ethyl acetates) are more common in material science . Sulfamoyl-containing compounds (e.g., Compound 21a ) show enhanced antimicrobial activity due to the electron-withdrawing sulfonamide group, a feature absent in the target compound .

Synthetic Yields and Scalability :

- Ethyl esters with trifluoromethylphenyl substituents (e.g., Compounds 10d and 10e in ) achieve high yields (>90%) but require complex purification steps. In contrast, this compound is produced at scale with ≥98% purity, supported by batch-specific quality control .

Thermal and Chemical Stability: The sodium salt form likely exhibits superior thermal stability compared to ester derivatives (e.g., Ethyl 2-(2-aminothiazol-4-yl)acetate ), which may degrade under basic conditions due to ester hydrolysis .

Biological Activity

Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazole ring substituted with a phenyl group, which is critical for its biological activity. The presence of the isopropyl group on the phenyl ring enhances lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes and receptors involved in disease processes:

- Inhibition of Aβ Aggregation : Some thiazole derivatives have been shown to inhibit the aggregation of beta-amyloid (Aβ), which is implicated in Alzheimer's disease. For instance, a related compound exhibited an IC50 value of 1.2 µM against Aβ aggregation . This suggests that this compound might possess similar properties.

- Histone Acetyltransferase Inhibition : Thiazole derivatives have also been explored for their ability to inhibit histone acetyltransferases (HATs), such as p300, which play roles in gene regulation and cancer progression. Compounds in this class have demonstrated moderate inhibitory effects with IC50 values ranging from 1.6 µM to 10 µM .

- CRF Receptor Antagonism : There is emerging evidence that thiazole derivatives can interact with corticotropin-releasing factor (CRF) receptors, which are significant in stress-related disorders. This interaction could provide therapeutic avenues for neuropsychiatric conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Inhibition of Aβ Aggregation | Aβ Peptides | 1.2 | |

| Inhibition of HAT p300 | Histone Acetyltransferase | 8.6 | |

| CRF Receptor Antagonism | CRF Receptors | Not specified |

Alzheimer’s Disease Research

In a study focusing on thiazole derivatives, compounds were evaluated for their ability to inhibit Aβ aggregation and protect against oxidative stress in cellular models. The results indicated that certain modifications to the thiazole structure significantly enhanced protective effects against Aβ toxicity, suggesting potential applications in Alzheimer's therapeutics .

Cancer Therapeutics

Another investigation into the inhibitory effects on HATs revealed that specific substitutions on the thiazole ring could lead to significant reductions in cancer cell proliferation. Compounds exhibiting strong inhibition of p300 HAT were noted to correlate with reduced tumor growth in preclinical models .

Toxicity and Safety Profile

Toxicity studies are crucial for assessing the safety of new compounds. Initial studies on related sodium salts have shown no significant adverse effects at doses up to 75 mg/kg in animal models, indicating a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate?

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the thiazole ring and acetate moiety. Key NMR signals include:

- Thiazole C-H: δ ~6.7–7.1 ppm (1H, singlet) .

- Acetate CH2: δ ~3.7–3.8 ppm (2H, singlet) .

- Isopropyl group: δ ~1.2–1.3 ppm (6H, doublet) and δ ~2.9–3.1 ppm (1H, septet) .

High-resolution mass spectrometry (HRMS) validates the molecular ion ([M-Na]+ for the acid form). FT-IR identifies carboxylate (COO−) stretching at ~1550–1610 cm⁻¹ .

Q. What strategies improve yield and purity during sodium salt formation?

- Methodological Answer :

- Purification : Recrystallize the sodium salt from ethanol/water (3:1 v/v) to remove unreacted acid or residual solvents .

- pH Control : Maintain pH 8–9 during neutralization to prevent hydrolysis of the thiazole ring .

- Drying : Use vacuum desiccation (<40°C) to avoid thermal decomposition.

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.